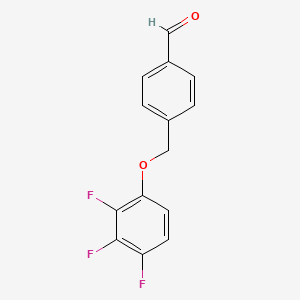

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

Description

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a (2,3,4-trifluorophenoxy)methyl group. The trifluorophenoxy moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, while the ether linkage (-O-) enhances steric bulk.

Properties

IUPAC Name |

4-[(2,3,4-trifluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-11-5-6-12(14(17)13(11)16)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFWOCLNRLFQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C(=C(C=C2)F)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231097 | |

| Record name | Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443353-74-9 | |

| Record name | Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443353-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The alkoxide ion generated from 2,3,4-trifluorophenol (via deprotonation with K₂CO₃ or NaOH) attacks the electrophilic carbon of 4-(bromomethyl)benzaldehyde. Polar aprotic solvents like dimethylformamide (DMF) or methyl tert-butyl ether (MTBE) enhance nucleophilicity. A representative procedure involves:

-

Molar ratio : 1:1.2 (benzyl bromide : phenol)

-

Base : K₂CO₃ (2.5 equiv)

-

Temperature : 80–100°C

-

Time : 12–24 hours

Yield and Challenges

Yields range from 65% to 82%, depending on solvent purity and base strength. Side products include unreacted starting materials and dialkylated byproducts. Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves purity to >95%.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | MTBE | Acetonitrile |

| Base | K₂CO₃ | NaOH | Cs₂CO₃ |

| Yield (%) | 78 | 65 | 72 |

| Purity (HPLC, %) | 96 | 92 | 94 |

Mitsunobu Reaction

The Mitsunobu reaction enables ether synthesis under milder conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method is advantageous for sterically hindered substrates.

Procedure and Optimization

4-(Hydroxymethyl)benzaldehyde reacts with 2,3,4-trifluorophenol in tetrahydrofuran (THF) at 0–25°C. Key parameters:

-

Catalyst : PPh₃ (1.2 equiv)

-

Oxidizing agent : DEAD (1.1 equiv)

-

Time : 4–6 hours

Performance Metrics

Yields reach 85–90% with minimal byproducts. The reaction is sensitive to moisture, requiring anhydrous conditions.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | THF | DCM |

| Temperature (°C) | 0→25 | 25 |

| Yield (%) | 88 | 82 |

| Purity (NMR, %) | 98 | 95 |

Ullmann Coupling

Copper-catalyzed Ullmann coupling offers a transition-metal-mediated route for aryl ether synthesis. This method is suitable for large-scale production.

Reaction Setup

4-(Bromomethyl)benzaldehyde and 2,3,4-trifluorophenol react in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C.

Efficiency and Scalability

Yields of 70–75% are achievable with 24-hour reactions. While scalable, copper residues necessitate post-reaction chelation with EDTA.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst Loading | 10 mol% | 15 mol% |

| Time (hours) | 24 | 18 |

| Yield (%) | 73 | 68 |

Friedel-Crafts Alkylation

Though less common, Friedel-Crafts alkylation using benzaldehyde derivatives and 2,3,4-trifluorophenol has been explored.

Methodology

A Lewis acid (e.g., AlCl₃) facilitates electrophilic substitution. However, the electron-withdrawing aldehyde group deactivates the aromatic ring, limiting yields to 40–50%.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Lewis Acid | AlCl₃ | FeCl₃ |

| Solvent | DCM | Nitrobenzene |

| Yield (%) | 45 | 38 |

Protective Group Strategies

To prevent aldehyde oxidation during synthesis, acetal protection is employed. For example:

-

Protect 4-(bromomethyl)benzaldehyde as its 1,3-dioxolane derivative.

-

Perform etherification with 2,3,4-trifluorophenol.

-

Deprotect using aqueous HCl to regenerate the aldehyde.

This approach improves yields by 10–15% compared to unprotected routes .

Chemical Reactions Analysis

Types of Reactions

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-((2,3,4-Trifluorophenoxy)methyl)benzoic acid.

Reduction: 4-((2,3,4-Trifluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates:

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. The reactive aldehyde group allows for nucleophilic substitutions and other reactions that can lead to the formation of complex drug molecules.

- Case Study: Research has shown that this compound can be utilized in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in the treatment of HIV. The incorporation of fluorinated groups has been linked to enhanced efficacy and selectivity against viral targets .

2. Interaction Studies:

Preliminary studies indicate that 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde exhibits binding affinity with several biological targets. Further research is essential to elucidate specific interaction mechanisms and therapeutic potentials.

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its fluorinated structure may contribute to increased stability and efficacy in pesticides and herbicides.

- Research Insight: The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their metabolic stability and reducing degradation in the environment.

Material Science Applications

In material science, 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is investigated for its role in developing advanced materials such as coatings and polymers.

- Synthesis of Functional Polymers: The compound can be polymerized or copolymerized to create materials with specific properties such as hydrophobicity or thermal stability, making it suitable for applications in protective coatings or electronic devices.

Mechanism of Action

The mechanism of action of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6)

- Structure : Benzaldehyde with a trifluoromethyl (-CF₃) group at the para position.

- Molecular Weight : 174.12 g/mol.

- Key Differences :

- The -CF₃ group directly attached to the benzene ring lacks the ether linkage present in the target compound, resulting in higher electron-withdrawing capacity.

- Applications: Widely used in pharmaceuticals and agrochemicals for its stability and lipophilicity.

2,3,4-Trimethoxybenzaldehyde (CAS 5779-62-4)

- Structure : Benzaldehyde with methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions.

- Molecular Weight : 196.20 g/mol.

- Key Differences: Methoxy groups are electron-donating, contrasting with the electron-withdrawing trifluorophenoxy group in the target compound. Applications: Found in natural products (e.g., plant volatiles) and used in organic synthesis for antioxidant or antitumor agents .

Functional Group Variations

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Structure : Benzaldehyde with a difluoromethoxy (-OCF₂H) group at the para position and a methoxy group at the meta position.

- Molecular Weight : 188.13 g/mol.

- Key Differences: Reduced fluorine content compared to the trifluorophenoxy group, leading to weaker electron-withdrawing effects. Solubility: Log S (water solubility) = -2.3, indicating moderate hydrophobicity .

2-(Trifluoromethyl)benzaldehyde (CAS 447-61-6)

- Structure : Benzaldehyde with a -CF₃ group at the ortho position.

- Molecular Weight : 174.12 g/mol.

- Key Differences :

- Ortho-substitution introduces steric hindrance, reducing accessibility of the aldehyde group for reactions compared to the para-substituted target compound.

Herbicidal Activity

Substituted benzaldehydes exhibit herbicidal properties. For example:

- 4-Hydroxy-3-methoxybenzaldehyde (vanillin) shows moderate inhibition of Amaranthus tricolor.

- 2,4,6-Trimethoxybenzaldehyde demonstrates enhanced activity due to electron-donating methoxy groups.

- 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is expected to show higher bioactivity than non-fluorinated analogs due to fluorine’s ability to enhance membrane permeability and metabolic stability.

Antennal Response in Insects

- Fluorinated analogs like the target compound may exhibit modified interaction profiles due to altered volatility or receptor binding.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde | C₁₄H₉F₃O₂ | 278.22 | Para-(2,3,4-trifluorophenoxy)methyl | High lipophilicity, electron-withdrawing |

| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | Para-CF₃ | High stability, strong -I effect |

| 2,3,4-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 2-,3-,4-OCH₃ | Electron-donating, natural product |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | C₉H₈F₂O₃ | 188.13 | Para-OCF₂H, meta-OCH₃ | Moderate solubility (Log S = -2.3) |

Biological Activity

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is an organic compound notable for its potential biological activities. This compound, characterized by a trifluorophenoxy group attached to a benzaldehyde moiety, has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

- Molecular Formula : C14H11F3O2

- Molecular Weight : 284.24 g/mol

- CAS Number : 1443304-11-7

The biological activity of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to the inhibition or modulation of enzymatic activity. Additionally, the trifluorophenoxy group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have indicated that 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde exhibits significant antimicrobial properties. It has been tested against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Antifungal activity |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Assessment : In a cytotoxicity assay involving various cancer cell lines, the compound demonstrated selective toxicity towards MCF-7 cells compared to normal fibroblast cells. This selectivity indicates a favorable therapeutic index for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde, and what reaction conditions yield high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 4-(bromomethyl)benzaldehyde with 2,3,4-trifluorophenol in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the phenol .

- Route 2: Condensation of substituted benzaldehydes with fluorinated phenols via acid-catalyzed reactions (e.g., glacial acetic acid in ethanol under reflux) .

Key Considerations: - Purity: Use anhydrous conditions to avoid hydrolysis of intermediates.

- Yields: Optimize stoichiometry (1:1 molar ratio of benzaldehyde to phenol derivatives) and reaction time (4–6 hours) .

Q. How can chromatographic techniques be employed to purify this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution system (e.g., hexane:ethyl acetate 8:2 to 6:4) to separate the product from unreacted starting materials or byproducts .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution purification, particularly if the compound exhibits polar functional groups .

Validation: Monitor fractions via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate 7:3) and confirm purity with NMR .

Q. What spectroscopic methods are critical for characterizing its structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.5–8.0 ppm for benzaldehyde), methylene bridges (δ 4.5–5.0 ppm), and trifluorophenoxy group signals (coupled splitting due to fluorine) .

- ¹³C NMR: Confirm carbonyl (δ ~190 ppm) and quaternary carbons adjacent to fluorine atoms (δ 110–150 ppm) .

- IR Spectroscopy: Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278) .

Q. How does the presence of fluorine substituents influence its physicochemical properties?

Methodological Answer:

- Lipophilicity: Fluorine atoms increase logP values, enhancing membrane permeability (critical for pharmacological studies) .

- Electron-Withdrawing Effects: The trifluorophenoxy group stabilizes the benzaldehyde moiety via resonance, altering reactivity in nucleophilic additions or redox reactions .

- Crystal Packing: Fluorine’s electronegativity promotes C–H···F interactions, affecting solubility and crystallization behavior .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in its molecular configuration?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between benzaldehyde and trifluorophenoxy groups can confirm steric interactions .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder or dynamic motion in the crystal lattice .

Case Study: A related benzaldehyde derivative exhibited a 78.3° dihedral angle between aromatic rings, resolved via SCXRD .

Q. What strategies address discrepancies in reaction yields across different synthetic protocols?

Methodological Answer:

- Controlled Experiments: Compare yields under varying conditions (e.g., solvent polarity, catalyst loadings). For instance, DMF may improve solubility of fluorinated intermediates over ethanol .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed aldehyde or diaryl ethers) and adjust protecting group strategies .

Example: A 20% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃, which better stabilizes transition states in SN2 reactions .

Q. What in vitro assays assess its bioactivity, and how are they designed?

Methodological Answer:

- Radioligand Binding Assays: Test affinity for targets like monoamine transporters using HEK293 cells expressing recombinant proteins. Incubate with ³H-labeled ligands (e.g., serotonin transporter inhibitors) and measure displacement via scintillation counting .

- Enzyme Inhibition Studies: Use fluorogenic substrates to monitor inhibition kinetics (e.g., Km and Vmax changes in cytochrome P450 isoforms) .

Data Interpretation: IC₅₀ values <1 μM suggest high potency, requiring follow-up toxicity assays (e.g., mitochondrial membrane potential assays) .

Q. How do computational models predict its reactivity and intermolecular interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to estimate diffusion coefficients and aggregation tendencies .

- Docking Studies: Use AutoDock Vina to model binding poses with protein targets (e.g., kinases), guided by hydrogen-bonding patterns with fluorine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.